6-Chloropyridine-2-carboxamide
Overview
Description
6-Chloropyridine-2-carboxamide is a chemical compound with the molecular formula C6H5ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
Related compounds such as pyrimidines have been known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
The mode of action of 6-Chloropyridine-2-carboxamide involves its ability to undergo chemical reactions, such as nucleophilic substitution, to form new carbon-carbon or carbon-heteroatom bonds . This allows for the modification of molecular structures and the creation of diverse chemical entities .
Biochemical Pathways
Related compounds such as pyrimidines are known to affect the expression and activities of certain vital inflammatory mediators .
Result of Action
Related compounds have been shown to exhibit significant activity against certain targets .
Biochemical Analysis
Biochemical Properties
6-Chloropyridine-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The interaction between this compound and urease involves binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can be crucial in controlling the activity of urease in various biological processes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and inhibit their activity. The compound has been shown to bind to the active site of urease, preventing the enzyme from catalyzing the hydrolysis of urea . Additionally, this compound can interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes. These interactions can result in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its degradation and elimination from the body. The compound is metabolized by enzymes in the liver, leading to the formation of metabolites that are excreted through urine . The metabolic pathways of this compound can influence its bioavailability and overall efficacy in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals and post-translational modifications . The localization of this compound within cells can influence its interactions with enzymes and proteins, ultimately affecting its biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridine-2-carboxamide typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-chloropyridine with ammonia or amines under specific conditions to form the carboxamide group. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature control to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium thiolate are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the carboxamide group.
Reduction Products: Reduced forms of the carboxamide group.
Scientific Research Applications
6-Chloropyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 5-Chloropyridine-2-carboxamide
- 2-Chloropyridine-3-carboxamide
- 4-Chloropyridine-2-carboxamide
Comparison: 6-Chloropyridine-2-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications.
Properties
IUPAC Name |
6-chloropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVBFKYXAXLZBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80990814 | |
Record name | 6-Chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80990814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70593-61-2 | |
Record name | 70593-61-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80990814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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